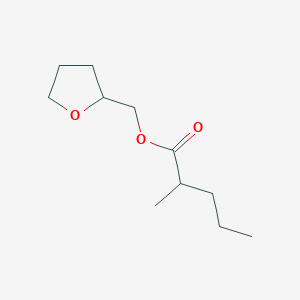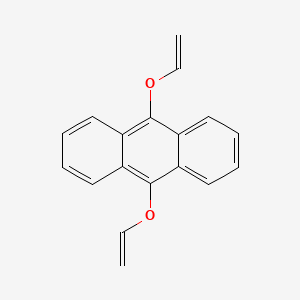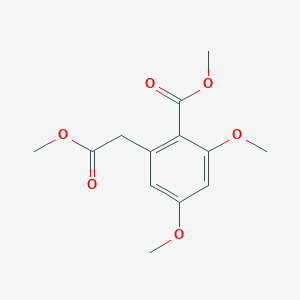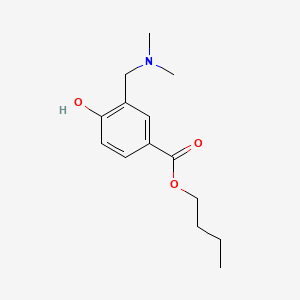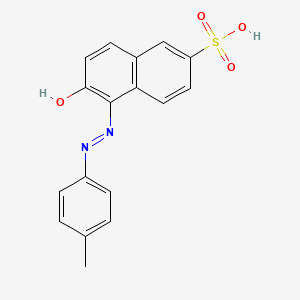
6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in the textile industry and as a pH indicator in laboratories.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid typically involves the diazotization of p-toluidine followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The reaction conditions generally include:
- p-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 6-hydroxy-2-naphthalenesulfonic acid in an alkaline medium (pH 8-10) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pH, and reagent addition.
- Efficient purification techniques such as crystallization and filtration to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and chlorosulfonic acid.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of p-toluidine and 6-hydroxy-2-naphthalenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in the textile industry for coloring fabrics.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid primarily involves its ability to undergo reversible protonation and deprotonation, which leads to color changes. The molecular targets and pathways include:
Protonation/Deprotonation: The hydroxyl and sulfonic acid groups can gain or lose protons, leading to changes in the electronic structure and color of the compound.
Complex Formation: The compound can form stable complexes with metal ions and other molecules, which can be utilized in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid
- 6-Hydroxy-5-(m-tolylazo)-2-naphthalenesulfonic acid
- 6-Hydroxy-5-(o-tolylazo)-2-naphthalenesulfonic acid
Uniqueness
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This uniqueness affects its reactivity, color properties, and applications compared to other similar compounds.
Propiedades
Número CAS |
6283-28-9 |
|---|---|
Fórmula molecular |
C17H14N2O4S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
6-hydroxy-5-[(4-methylphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-2-5-13(6-3-11)18-19-17-15-8-7-14(24(21,22)23)10-12(15)4-9-16(17)20/h2-10,20H,1H3,(H,21,22,23) |
Clave InChI |
SMQYMAVYZRHNIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



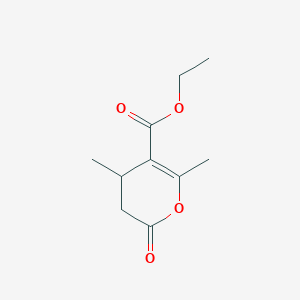
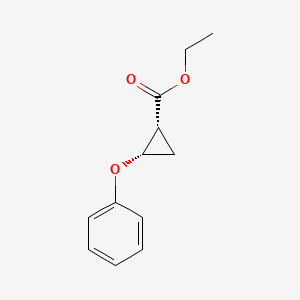
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
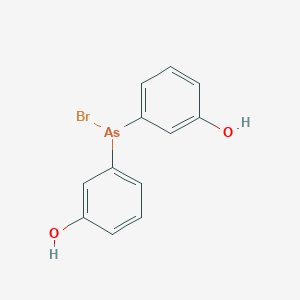
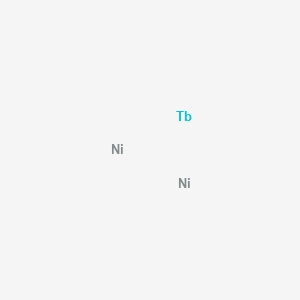
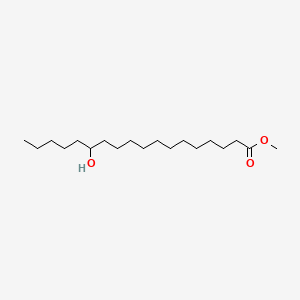
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

